[Ir[dF(CF3)2ppy]2(bpy)]PF6

Catalog No.
S3192889
CAS No.
1092775-62-6
M.F
C34H18F16IrN4P
M. Wt
1009.712
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Ir[dF(CF3)2ppy]2(bpy)]PF6

CAS Number

1092775-62-6

Product Name

[Ir[dF(CF3)2ppy]2(bpy)]PF6

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate

Molecular Formula

C34H18F16IrN4P

Molecular Weight

1009.712

InChI

InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;

InChI Key

RODHEFXROWUVKL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]

Solubility

not available

Chemo-, Regio-, and Stereoselective Trifluoromethylation of Styrene:

Studies have shown that [Ir[dF(CF3)2ppy]2(bpy)]PF6 can act as a catalyst for the trifluoromethylation of styrene (a common industrial starting material). This process introduces a trifluoromethyl group (CF3) into the styrene molecule in a controlled manner, allowing for the synthesis of valuable trifluoromethylated compounds. The catalyst offers good chemoselectivity (targets the desired functional group), regioselectivity (controls the position of the added group), and stereoselectivity (controls the 3D arrangement of atoms) [1].

*Source: ChemicalBook:

Visible Light Photoredox Cross-Coupling:

[Ir[dF(CF3)2ppy]2(bpy)]PF6 finds application in visible light photoredox cross-coupling reactions. These reactions involve the formation of new carbon-carbon bonds between different molecules. The iridium complex acts as a photocatalyst, absorbing visible light and initiating the reaction. This approach allows for the synthesis of complex organic molecules under milder conditions compared to traditional methods [2].

*Source: Sigma-Aldrich product information ()

Iridium/Nickel Dual Catalysis for Benzylic Ether Synthesis:

Research has explored the use of [Ir[dF(CF3)2ppy]2(bpy)]PF6 in combination with a nickel catalyst for the synthesis of benzylic ethers. Benzylic ethers are a class of organic compounds with various applications in pharmaceuticals and materials science. This dual catalyst system enables the efficient formation of these ethers under mild reaction conditions [2].

*Source: Sigma-Aldrich product information ()

Photoredox/Nickel Dual Catalytic Cross-Coupling:

[Ir[dF(CF3)2ppy]2(bpy)]PF6 demonstrates potential in photoredox/nickel dual catalytic cross-coupling reactions. These reactions involve the coupling of two different molecules using visible light and a combination of catalysts. The iridium complex functions as the photoredox catalyst, while the nickel catalyst facilitates the carbon-carbon bond formation. This approach offers a strategy for the synthesis of complex organic molecules with improved efficiency and selectivity [2].

*Source: Sigma-Aldrich product information ()

The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is an organometallic iridium (III) complex notable for its application as a photocatalyst in various organic transformations. This complex consists of two cyclometalated ligands, specifically 2-(2,4-difluorophenyl)pyridine, and one bipyridine ligand coordinated to an iridium center. The hexafluorophosphate anion (PF6) acts as the counterion, contributing to the stability and solubility of the compound in organic solvents. The unique structural features of this compound, including the presence of trifluoromethyl groups, enhance its photophysical properties, making it an effective catalyst in photoredox reactions .

  • Cross-Coupling Reactions: It facilitates the cross-coupling of C-sp3 hybridized trifluoroborates with aryl bromides, significantly enhancing the efficiency of these reactions .
  • Trifluoromethylation: The compound is utilized for the chemo-, regio-, and stereoselective trifluoromethylation of styrene, showcasing its versatility in organic synthesis .
  • Hydroamidation: It acts as a catalyst for catalytic olefin hydroamidation enabled by proton-coupled electron transfer processes .
  • Dual Catalysis: In combination with nickel catalysts, it enables visible light-driven cross-coupling reactions involving acyl chlorides and potassium alkoxymethyltrifluoroborates .

The synthesis of [Ir[dF(CF3)2ppy]2(bpy)]PF6 typically involves several key steps:

  • Preparation of Cyclometalated Iridium Complex: Iridium trichloride hydrate is reacted with 2-(2,4-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. This reaction is conducted in a solvent like 2-ethoxyethanol under reflux conditions to form the initial cyclometalated iridium complex.
  • Coordination with Bipyridine: The cyclometalated complex is then treated with bipyridine in dichloromethane at room temperature, allowing for the coordination of bipyridine to the iridium center.
  • Formation of Hexafluorophosphate Salt: Finally, ammonium hexafluorophosphate is added to yield the desired compound as a stable hexafluorophosphate salt .

The primary applications of [Ir[dF(CF3)2ppy]2(bpy)]PF6 include:

  • Photocatalysis: Widely used in organic synthesis for facilitating various photoredox reactions.
  • Synthetic Chemistry: Employed in developing new synthetic pathways for constructing complex organic molecules through cross-coupling techniques.
  • Material Science: Potential applications in developing advanced materials due to its unique electronic properties.

Interaction studies involving [Ir[dF(CF3)2ppy]2(bpy)]PF6 focus on its behavior in photochemical environments and its interactions with substrates during catalysis. Research indicates that this compound can effectively interact with various organic substrates under light irradiation, leading to enhanced reaction rates and selectivity. These studies often employ techniques such as transient absorption spectroscopy to investigate the dynamics of excited states and energy transfer processes within catalytic cycles .

Several compounds share structural similarities with [Ir[dF(CF3)2ppy]2(bpy)]PF6, each exhibiting unique properties:

Compound NameLigandsUnique Features
[Ir(dFppy)2(dtbbpy)]PF62-(2,4-difluorophenyl)pyridine and dtbbpyDifferent bipyridine ligand affecting reactivity and selectivity.
[Ir(dF(CF3)ppy)2(dtbpy)]PF62-(2,4-difluorophenyl)pyridine and dtbpySimilar structure but varying ligand combinations leading to different properties.
[Ir(ppy)2(bpy)]PF62-phenylpyridine and bipyridineA widely used photocatalyst with distinct reactivity profiles due to different ligands.

Uniqueness

The uniqueness of [Ir[dF(CF3)2ppy]2(bpy)]PF6 lies in its specific combination of ligands that provide a balance between stability, reactivity, and selectivity. The incorporation of difluorophenyl and trifluoromethyl groups enhances its photophysical characteristics, making it particularly efficient as a photocatalyst across a range of organic transformations. This distinctiveness positions it favorably compared to other similar compounds that may not exhibit the same level of efficiency or versatility in catalysis .

The journey of iridium-based photocatalysts began with tris(2-phenylpyridine)iridium(III) ([Ir(ppy)₃]), first synthesized in the late 20th century for electroluminescent applications. The 2008–2009 photoredox catalysis revolution, spearheaded by MacMillan, Yoon, and Stephenson, revealed the untapped potential of these complexes in synthetic chemistry. Early systems like [Ru(bpy)₃]²⁺ dominated the field until researchers recognized iridium's advantages:

  • Higher excited-state reduction potentials (E*ₒₓ up to −2.72 V vs. SCE)
  • Longer triplet-state lifetimes (microsecond vs. nanosecond timescales)
  • Tunable redox properties through ligand modification

The 2010s saw systematic ligand engineering to address limitations in aqueous compatibility and energy transfer efficiency. Introduction of electron-withdrawing groups (e.g., CF₃) and bipyridyl ancillary ligands marked a critical advancement, culminating in complexes like [Ir[dF(CF₃)₂ppy]₂(bpy)]PF₆.

Positioning of [Ir[dF(CF₃)₂ppy]₂(bpy)]PF₆ in Modern Photocatalyst Research

This complex occupies a unique niche among third-generation iridium photocatalysts:

Property[Ir(ppy)₃]Ir(pmi)₃[Ir[dF(CF₃)₂ppy]₂(bpy)]PF₆
E*ₒₓ (V vs. SCE)−1.75−2.72−2.67
Triplet Energy (eV)2.543.282.98
λₐᵦₛ (nm)375340450
SolubilityNon-polarPolarAqueous-compatible

Key advantages include:

  • Broad substrate scope: The −2.67 V excited-state reduction potential enables activation of challenging substrates like aryl chlorides
  • Visible-light absorption: Maximum absorption at 450 nm matches low-energy LED sources, reducing side reactions
  • Enhanced stability: Fluorinated ligands resist oxidative degradation during prolonged irradiation

Theoretical Foundations of Photoredox Catalysis

The catalytic cycle of [Ir[dF(CF₃)₂ppy]₂(bpy)]PF₆ operates through concerted energy and electron transfer pathways:

  • Photoexcitation: Visible light (450 nm) promotes an electron from the metal-centered (MC) d-orbital to ligand-centered (LC) π* orbital, creating a long-lived (τ ≈ 1.2 μs) triplet excited state
  • Redox processes:
    • Oxidative quenching: Ir(III)* → Ir(IV) + e⁻ (Eₒₓ = −2.67 V)
    • Reductive quenching: Ir(III) → Ir(II) − e⁻ (E*ᵣₑd = +0.89 V)
  • Energy transfer: Triplet energy (2.98 eV) sensitizes substrates through Dexter or Förster mechanisms

The complex's electronic structure derives from:

  • Strong σ-donor/π-acceptor capabilities of cyclometalating ligands
  • Electron-deficient CF₃ groups lowering LUMO energy by 0.35 eV vs. non-fluorinated analogs
  • Bipyridyl ancillary ligand stabilizing charge-transfer states

Significance in Organometallic Chemistry and Photochemistry

This compound addresses three persistent challenges in photocatalysis:

A. Aqueous Compatibility
The PF₆⁻ counterion and sulfonated bipyridyl ligands enable solubility in polar solvents (up to 15 mM in H₂O/MeCN mixtures). This facilitates:

  • Hybrid photobiocatalytic systems with enzyme cofactors
  • Photoredox reactions in environmentally benign solvents

B. Energy Transfer Applications
With a triplet energy of 2.98 eV, the complex sensitizes upconversion processes generating 330–380 nm UV light from visible irradiation. This enables:

  • UV-free photopolymerization
  • Activation of high-energy substrates without mercury lamps

C. Reductive Transformations
The −2.67 V excited-state potential reduces substrates requiring potentials beyond traditional catalysts:

$$ \text{Substrate} + \text{Ir(III)}^* \rightarrow \text{Substrate}^- + \text{Ir(IV)} \quad \Delta G = -nF(E^*{\text{cat}} - E{\text{sub}}) $$

Documented applications include:

  • Dehalogenation of perfluoroalkyl iodides (E₁/₂ = −2.41 V)
  • Birch reduction analogs under mild conditions

Dates

Modify: 2024-04-14

Explore Compound Types